

An In-depth Technical Guide to the Chemical Profile of Diphenylamine

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Compound of Interest

Compound Name: **Diphenylamine**

Cat. No.: **B1679370**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of **diphenylamine**. The information is curated for professionals in research and development, offering detailed experimental protocols, tabulated quantitative data, and visualized reaction pathways to support advanced chemical applications.

Core Chemical Identity and Physical Properties

Diphenylamine, systematically named N-phenylaniline, is an aromatic organic compound with the chemical formula $(C_6H_5)_2NH$. It consists of an amine group linking two phenyl substituents. [1] While pure **diphenylamine** is a colorless to white crystalline solid with a characteristic floral odor, commercial samples often appear yellow or brown due to oxidation.[1][2][3] It is a weak base, with a pKa of 0.79 for its conjugate acid.[1]

The key physical and chemical properties of **diphenylamine** are summarized in Table 1.

Table 1: Physicochemical Properties of **Diphenylamine**

Property	Value	Reference(s)
IUPAC Name	N-Phenylaniline	[1]
CAS Number	122-39-4	[3]
Chemical Formula	C ₁₂ H ₁₁ N	[1][3]
Molecular Weight	169.23 g/mol	[1]
Appearance	White to off-white crystalline solid	[1][3]
Odor	Floral, aromatic	[1][2][3]
Density	1.16 - 1.2 g/cm ³	[1]
Melting Point	53-54 °C (326-327 K)	[1][3]
Boiling Point	302 °C (575 K)	[1][3]
Vapor Pressure	1 mmHg at 108 °C	[1]
Autoignition Temp.	634 °C	[2]
Water Solubility	Very low (approx. 0.03 g/L)	[1]
Solubility	Soluble in ether, benzene, ethanol, acetone	[1]
Acidity (pKa)	0.79 (conjugate acid)	[1]
Basicity (K _b)	1 × 10 ⁻¹⁴	

Spectroscopic Profile

The structural identity of **diphenylamine** is confirmed through various spectroscopic techniques. The key spectral data are summarized in Tables 2-5.

Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
7.25	t	7.0	4H (meta-protons)
7.07	d	7.7	4H (ortho-protons)
6.92	t	7.3	2H (para-protons)
5.65 (broad s)	s	-	1H (N-H)

Source: Adapted from supplementary data from the Royal Society of Chemistry.

Table 3: ^{13}C NMR Spectral Data (100 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
142.9	C-ipso (C-N)
129.1	C-meta
120.8	C-para
117.6	C-ortho

Source: Adapted from supplementary data from the Royal Society of Chemistry.

Table 4: Key IR Absorption Bands (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment
3380 - 3400	Strong	N-H stretching
3020 - 3080	Medium	Aromatic C-H stretching
1590 - 1610	Strong	C=C aromatic ring stretching
1490 - 1510	Strong	C=C aromatic ring stretching
1310 - 1320	Strong	C-N stretching
740 - 750	Strong	C-H out-of-plane bending (monosubstituted ring)
690 - 700	Strong	C-H out-of-plane bending (monosubstituted ring)

Source: Inferred from NIST spectral data and standard IR correlation tables.

Table 5: Mass Spectrometry (Electron Ionization) Data

m/z	Relative Intensity	Assignment
169	100% (Base Peak)	[M] ⁺ (Molecular Ion)
168	33%	[M-H] ⁺
167	18%	[M-2H] ⁺
170	14%	[M+1] ⁺ (Isotopic peak)
51	7%	[C ₄ H ₃] ⁺

Source: PubChem CID 11487.

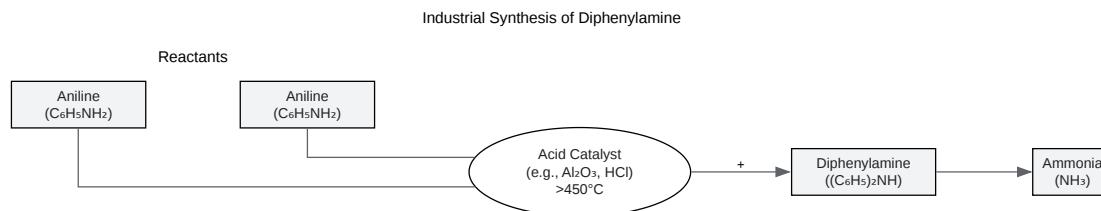
Synthesis of Diphenylamine

Diphenylamine is produced industrially and in the laboratory through several methods. The most common industrial approach is the high-temperature reaction of aniline, while laboratory

syntheses offer alternative routes.

Industrial Synthesis: Deamination of Aniline

The primary industrial method involves heating aniline with an acid catalyst, such as aniline hydrochloride or alumina, at high temperatures (over 450°C) and pressure.[1] The reaction proceeds via the elimination of ammonia.



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Caption: High-temperature catalytic condensation of aniline.

Experimental Protocol: Laboratory Synthesis

A common laboratory-scale synthesis involves the reaction of acetanilide with bromobenzene, followed by hydrolysis.

Protocol:

- Reaction Setup: Reflux a mixture of acetanilide (10 g), dry potassium carbonate (5 g), bromobenzene (20 g), and a catalytic amount of copper(I) iodide in a nitrobenzene solvent for 15 hours.

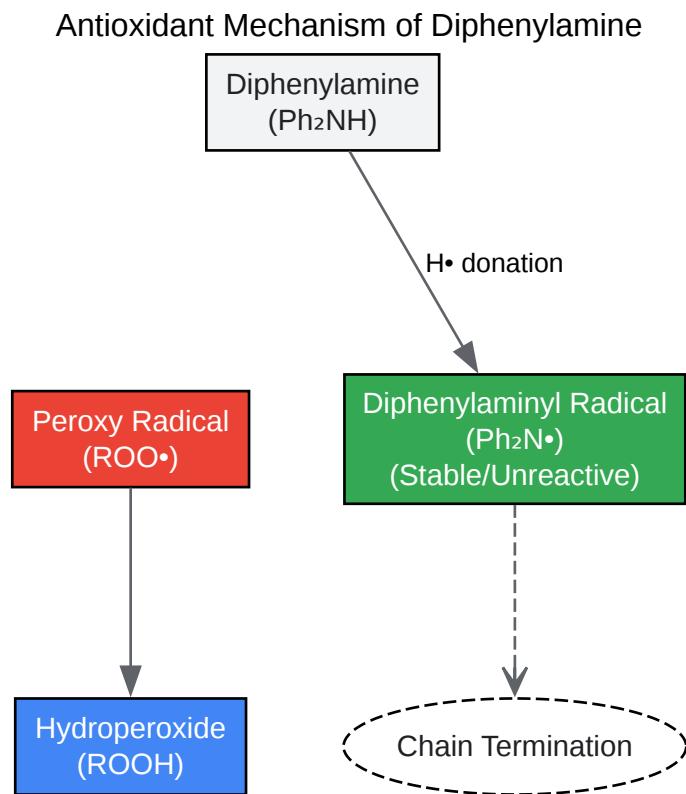
- Workup (Part 1): After reflux, subject the dark brown liquid to steam distillation to remove the nitrobenzene solvent. The residue, N,N-diphenylacetamide, will remain as a thick brown oil.
- Isolation of Intermediate: Dissolve the oily residue in diethyl ether, filter the solution, and dry it over anhydrous sodium sulfate. Remove the ether via evaporation on a water bath.
- Crystallization: Crystallize the resulting solid from alcohol to yield white plates of N,N-diphenylacetamide (m.p. 102°C).
- Hydrolysis: Dissolve the purified crystals in 30 mL of alcohol and hydrolyze by boiling with 30 mL of concentrated hydrochloric acid for 2-3 hours.
- Final Purification: Purify the crude **diphenylamine** by steam distillation. The product, a yellow oil, will solidify in the condenser. The expected yield is approximately 60% with a melting point of 53°C.

Key Chemical Reactions and Mechanisms

Diphenylamine's reactivity is centered on its secondary amine functionality and the two aromatic rings, making it a versatile precursor and antioxidant.

Antioxidant Activity: Radical Scavenging

Diphenylamine and its alkylated derivatives are widely used as antioxidants in lubricants, polymers, and elastomers. The mechanism involves the donation of the amine hydrogen atom to terminate chain-propagating peroxy radicals ($\text{ROO}\cdot$), forming a stable diphenylaminyl radical that does not initiate further oxidation.



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Caption: Free-radical scavenging action of **diphenylamine**.

Electrophilic Substitution and Cyclization

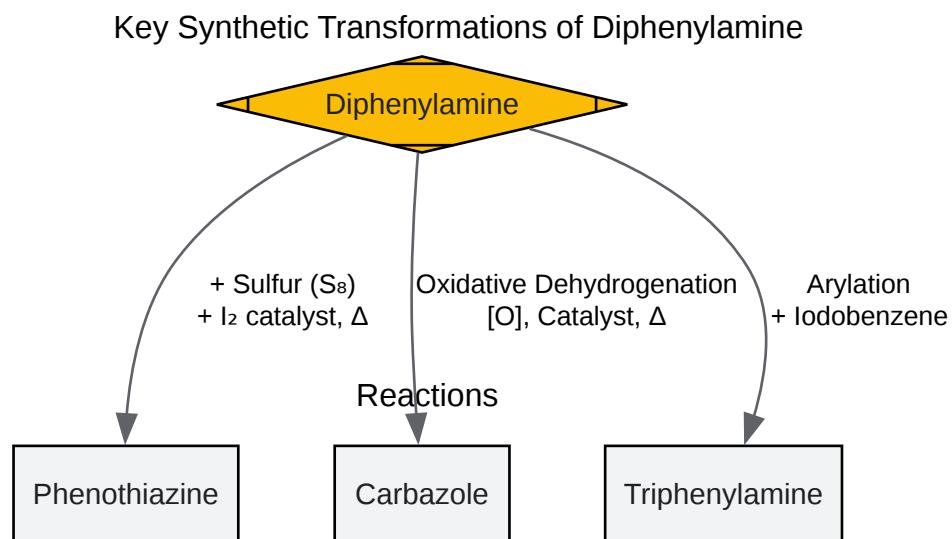
The aromatic rings of **diphenylamine** can undergo electrophilic substitution. Furthermore, it serves as a key starting material for the synthesis of important heterocyclic compounds like phenothiazine and carbazole.

A. Synthesis of Phenothiazine: This reaction involves heating **diphenylamine** with sulfur, typically using iodine as a catalyst.

Protocol:

- Combine **diphenylamine** (1.69 g, 0.01 mol), sulfur (0.64 g, 0.02 mol), and a trace amount of iodine in a suitable reaction vessel.
- Heat the mixture in a sand bath maintained at 250-260°C for 5 hours.
- After cooling, dissolve the reaction mixture in hot ethanol.
- Pour the ethanol solution into water to precipitate the product.
- Filter the yellow precipitate and recrystallize from ethanol to obtain pure phenothiazine (m.p. 185°C, yield ~80%).

B. Synthesis of Carbazole: This is an oxidative dehydrogenation (cyclization) reaction. Industrially, this can be achieved by passing **diphenylamine** vapor over a catalyst at high temperatures. A laboratory method involves palladium-catalyzed cyclization.



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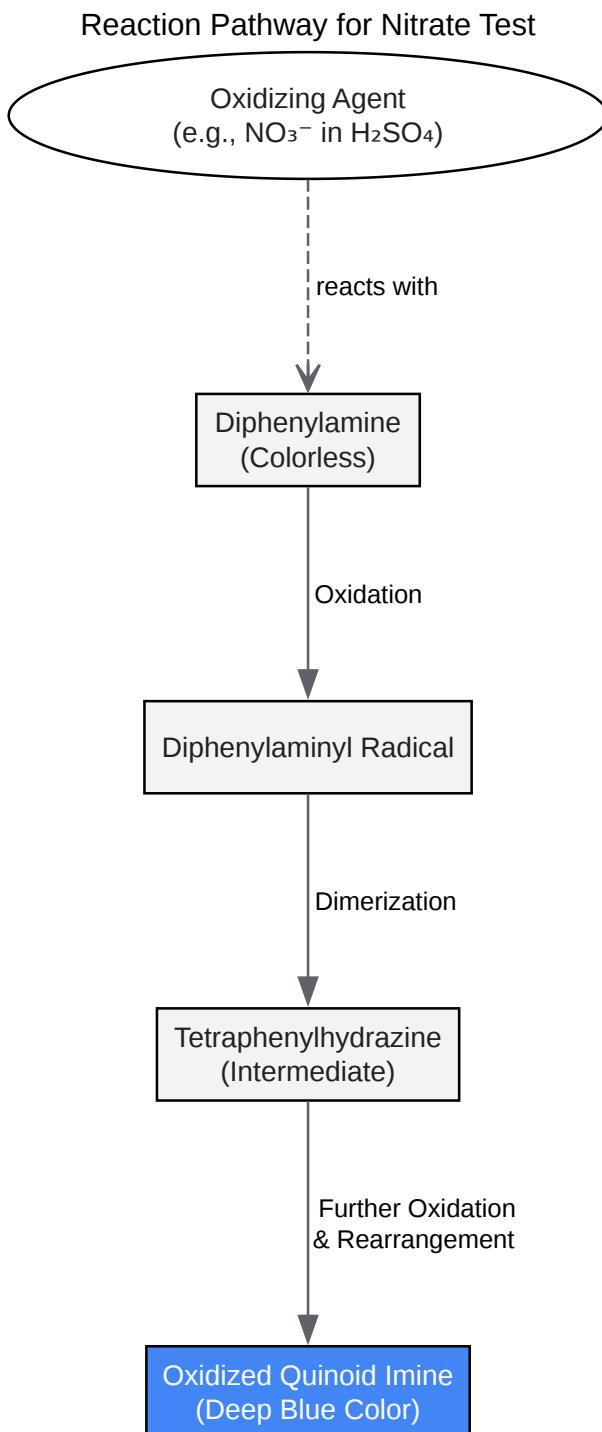
Caption: Synthesis of key derivatives from **diphenylamine**.

Diphenylamine Test for Oxidizing Agents (Nitrates)

Diphenylamine is a classic reagent for the qualitative detection of nitrates and other oxidizing agents. In the presence of an oxidizing agent (like NO_3^- in strong acid), the colorless **diphenylamine** is oxidized to a series of compounds, culminating in a deeply blue-colored quinone-imine type structure.

Protocol: Reagent Preparation & Test

- **Reagent Preparation:** Prepare the reagent by dissolving 0.5 g of **diphenylamine** in a mixture of 90 mL of concentrated sulfuric acid and 10 mL of water. Caution: Always add acid to water slowly with continuous stirring in an ice bath. Store the corrosive reagent in a labeled glass bottle with a resistant cap.
- **Test Procedure:** Place a small amount of the sample to be tested on a spot plate or in a test tube. Add a few drops of the **diphenylamine** reagent.
- **Observation:** The immediate formation of an intense blue or blue-violet color indicates a positive test for the oxidizing agent (e.g., nitrate).



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Caption: Simplified mechanism for the **diphenylamine** test.

Applications

The chemical properties of **diphenylamine** lend it to a wide range of industrial and laboratory applications.

Table 6: Major Applications of **Diphenylamine**

Application Area	Function	Mechanism/Use	Reference(s)
Polymer & Rubber Industry	Antioxidant, Antidegradant, Antizonant	Scavenges free radicals to prevent degradation of elastomers from heat, oxygen, and ozone.	[1]
Propellants & Explosives	Stabilizer	Reacts with and neutralizes nitrogen oxide degradation products of nitrocellulose, preventing auto-acceleration of decomposition.	[1]
Agriculture	Fungicide, Scald Inhibitor	Used post-harvest on apples to prevent storage scald by inhibiting the oxidation of α -farnesene.	[1]
Analytical Chemistry	Redox Indicator, Spot Test Reagent	Forms a colored product upon oxidation, used for the detection of nitrates, chlorates, and other oxidizing species.	
Dye Manufacturing	Intermediate	Serves as a precursor for the synthesis of various azo dyes and other colorants.	
Pharmaceuticals	Precursor	Starting material for the synthesis of phenothiazine, a core structure in many	

		antihistaminic and antipsychotic drugs.
Lubricants	Antioxidant Additive	Prevents oxidative breakdown of lubricant oils at high temperatures, extending their service life.

Safety and Handling

Diphenylamine is classified as toxic and poses health risks upon exposure. It can be absorbed through ingestion, inhalation of dust, or skin contact. Acute exposure may cause irritation to the eyes, skin, and respiratory tract. Systemic effects can target the red blood cell system, potentially leading to abnormal erythropoiesis. It is also very toxic to aquatic organisms.

Handling Recommendations:

- Use in a well-ventilated area or with local exhaust ventilation.
- Wear appropriate personal protective equipment (PPE), including impervious gloves, safety goggles, and a lab coat.
- Avoid creating dust.
- Store in a cool, dry, light-protected area away from strong oxidizing agents and strong acids.
- Commercial samples may contain 4-aminobiphenyl as a carcinogenic impurity. Handle with appropriate caution.

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